Clofilium

Übersicht

Beschreibung

Clofilium ist eine quaternäre Ammoniumverbindung, die für ihre Antiarrhythmika-Eigenschaften bekannt ist. Es wird hauptsächlich als Antiarrhythmikum der Klasse III eingesetzt, was bedeutet, dass es durch Verlängerung der Aktionspotenzialdauer im Herzgewebe ohne Beeinträchtigung der Leitungsgeschwindigkeit wirkt . Dadurch ist es wirksam bei der Behandlung von Reentry-Arrhythmien, einer Art von unregelmäßigem Herzrhythmus.

Vorbereitungsmethoden

Clofilium kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Chlorbenzylchlorid mit Diethylamin unter Bildung von 4-Chlorbenzyldiethylamin. Dieser Zwischenstoff wird dann mit Heptyl bromid umgesetzt, um this compound zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Kaliumcarbonat. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei Optimierungen für Ausbeute und Reinheit vorgenommen werden.

Analyse Chemischer Reaktionen

Clofilium unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Clofilium hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien über quaternäre Ammoniumverbindungen und deren Reaktivität verwendet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es hERG1-Kaliumkanäle im Herzen blockiert. Diese Blockade verlängert die Aktionspotenzialdauer und erhöht die Refraktärzeit der Herzzellen, wodurch Reentry-Arrhythmien verhindert werden . Das molekulare Ziel von this compound ist der hERG1-Kaliumkanal, und seine Wirkung beinhaltet die Bindung an den Kanal und die Hemmung seiner Funktion.

Wirkmechanismus

Clofilium exerts its effects by blocking hERG1 potassium channels in the heart. This blockade prolongs the action potential duration and increases the refractory period of cardiac cells, thereby preventing reentrant arrhythmias . The molecular target of this compound is the hERG1 potassium channel, and its action involves binding to the channel and inhibiting its function.

Vergleich Mit ähnlichen Verbindungen

Clofilium ähnelt anderen Antiarrhythmika der Klasse III, wie Amiodaron und Sotalol. Es ist einzigartig in seiner hohen Selektivität und Potenz für hERG1-Kaliumkanäle . Weitere ähnliche Verbindungen sind:

Amiodaron: Ein weit verbreitetes Antiarrhythmikum der Klasse III mit einem breiten Wirkungsspektrum, das jedoch mit erheblichen Nebenwirkungen verbunden ist.

Sotalol: Ein weiteres Antiarrhythmikum der Klasse III, das auch Betablocker-Eigenschaften besitzt.

Bretylium: Ein Antiarrhythmikum der Klasse III, das in Notfallsituationen bei ventrikulären Arrhythmien eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Wirkung auf hERG1-Kaliumkanäle, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen macht.

Biologische Aktivität

Clofilium is a potassium channel blocker that has garnered attention for its diverse biological activities, particularly in the context of its antiarrhythmic properties and potential therapeutic applications in cancer treatment. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily acts by blocking various potassium channels, including the delayed rectifier potassium channels (IKr), Slick, and Slack channels. Its mechanism of action varies depending on the specific channel and the cellular environment:

- Potassium Channel Blockade : this compound inhibits the activity of Slick and Slack potassium channels, with a stronger effect observed on Slack channels. Studies indicate that this compound reduces channel activity and alters activation kinetics, leading to slower channel activation and prolonged effects on cardiac action potentials .

- Apoptosis Induction : In a study involving human promyelocytic leukemia (HL-60) cells, this compound was shown to induce apoptosis through caspase-3 activation. This effect was time and concentration-dependent, highlighting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

-

Antiarrhythmic Effects :

- Ventricular Fibrillation Prevention : this compound demonstrated a concentration-dependent ability to prevent ventricular fibrillation (VF) in isolated rabbit hearts. In controlled experiments, only 1 out of 9 hearts treated with this compound developed VF compared to 7 out of 9 control hearts (P = 0.007). This suggests that this compound can enhance ventricular refractoriness and potentially reduce defibrillation energy requirements .

-

Cancer Treatment :

- Leukemia Cell Studies : The induction of apoptosis in HL-60 cells was characterized by increased caspase-3 activity (approximately 10-fold) following treatment with this compound. Flow cytometry analysis confirmed a gradual increase in apoptotic cells over time . These findings underscore this compound's potential role in cancer therapy.

-

Mitochondrial Rescue :

- A recent study explored this compound tosylate's ability to rescue mitochondrial DNA (mtDNA) levels and respiratory activity in zebrafish models with POLG-related disorders. The drug effectively restored cardio-skeletal parameters and mitochondrial mass, indicating a promising avenue for treating mitochondrial dysfunctions .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

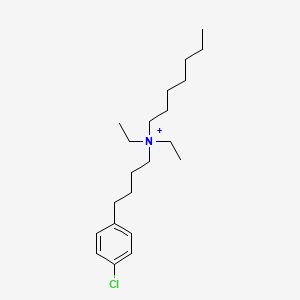

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYTTKBGAZSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate) | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048568 | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68379-02-2 | |

| Record name | Clofilium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68379-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFILIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.